3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Enaminonitriles and Heterocyclic Synthesis : Enaminonitriles serve as key intermediates in synthesizing various heterocyclic compounds like pyrazoles, pyridines, and pyrimidines. Such compounds are synthesized through reactions involving key intermediates reacting with hydrazine hydrate, malononitrile, and other reagents to afford a range of derivatives, indicating the versatility of enaminonitriles in heterocyclic chemistry (Fadda et al., 2012).
- Pyridine and Pyrimidine Derivatives : The reaction of specific nitrile derivatives with various reagents leads to the creation of new pyridine and fused pyridine derivatives, showcasing the methodological diversity in synthesizing complex heterocyclic structures and their potential applications in developing novel compounds with significant biological activities (Al-Issa, 2012).
Biological Activities of Synthesized Compounds
- Antimicrobial and Anticancer Properties : Research into the synthesis of novel pyridines from specific carbonitrile precursors has also evaluated their antimicrobial and antitumor activities. Such studies indicate the potential therapeutic applications of these newly synthesized compounds, with some showing promising results against bacterial and tumor cell lines (Elewa et al., 2021).
Novel Synthesis Methods
- Iodine-Catalyzed Synthesis : A metal-free, iodine-catalyzed synthesis method has been developed for fully substituted pyrazoles, demonstrating the efficiency and broad applicability of using iodine as a catalyst in synthesizing heterocyclic compounds. This method emphasizes low-cost substrates and simple operation, highlighting advancements in synthetic methodologies for heterocyclic compounds (Sun et al., 2015).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been reported to show selectivity towards various biological targets .
Mode of Action
The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological effects .
Properties
IUPAC Name |
3-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c16-10-14-15(18-8-7-17-14)22-12-6-9-19(11-12)23(20,21)13-4-2-1-3-5-13/h1-5,7-8,12H,6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOXESAAPIKJOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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